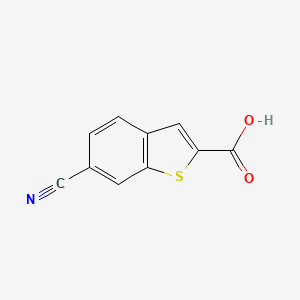

6-Cyano-1-benzothiophene-2-carboxylic acid

Description

The exploration of heterocyclic compounds is a cornerstone of modern synthetic and medicinal chemistry. Within this vast field, 6-Cyano-1-benzothiophene-2-carboxylic acid represents a confluence of structural motifs that are highly valued for their utility in creating complex, functional molecules. Its unique architecture, featuring a fused aromatic system with sulfur heteroatom and dual reactive groups, positions it as a key intermediate for further chemical elaboration.

The benzothiophene (B83047) skeleton, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged scaffold in chemistry. researchgate.netspectrabase.com This structural unit is not merely a synthetic curiosity but is integral to the development of a wide array of functional molecules. chemnet.combenthamdirect.com In medicinal chemistry, benzothiophene derivatives are core components of numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. benthamdirect.comnih.gov A notable example is Raloxifene, a selective estrogen receptor modulator based on the benzothiophene scaffold, used for the prevention and treatment of osteoporosis. researchgate.net

The preparation of substituted benzothiophenes can be challenging, and the development of efficient synthetic methods to access diverse substitution patterns is an active area of research. researchgate.net Modern synthetic strategies, including palladium-catalyzed intramolecular C-H functionalization and reactions involving aryne precursors, have expanded the toolkit for creating these valuable structures. researchgate.netgoogle.commdpi.com

Beyond pharmaceuticals, the π-conjugated system of benzothiophenes makes them attractive for applications in materials science. bldpharm.com The incorporation of the sulfur heteroatom and the ability to tune the electronic properties through substitution allow for the design of novel organic functional materials for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemnet.com

The utility of a heterocyclic scaffold like benzothiophene is greatly enhanced by the presence of functional groups that can direct biological interactions or serve as handles for further synthesis. This compound possesses two such critical functionalities: a carboxylic acid and a nitrile group.

The carboxylic acid group is one of the most prevalent functional groups in pharmaceuticals and agrochemicals. nih.gov Its ability to act as a hydrogen bond donor and acceptor makes it a key feature for molecular recognition at the active sites of enzymes and receptors. nih.govacs.org The ionization of the carboxylic acid group at physiological pH can significantly enhance a molecule's water solubility and influence its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org In organic synthesis, the carboxylic acid is exceptionally versatile, readily undergoing conversion to esters, amides, acid chlorides, and other functional groups. semanticscholar.org

The nitrile (or cyano) group is another cornerstone of medicinal chemistry and organic synthesis. nih.gov It is a strong electron-withdrawing group that can modulate the electronic properties of an aromatic ring, influencing its reactivity and interaction with biological targets. The nitrile's linear geometry and ability to act as a hydrogen bond acceptor allow it to serve as a bioisostere for other functional groups like ketones or as a key interacting element itself. More than 30 FDA-approved pharmaceuticals contain a nitrile moiety, a testament to its biocompatibility and favorable influence on pharmacokinetic profiles, often improving metabolic stability. In synthesis, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. nih.gov

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its value can be inferred from its status as a synthetic intermediate and the significant research conducted on closely related analogues. The compound's methyl ester, Methyl 6-cyano-1-benzothiophene-2-carboxylate, is cataloged with CAS Number 146137-95-3, indicating its synthesis and availability as a chemical building block. chemnet.com

The primary research trajectory for this molecule is its use as a scaffold for the development of potent, biologically active compounds, particularly enzyme inhibitors. The carboxylic acid at the 2-position is an ideal anchor point for elaboration, commonly converted into amides to explore structure-activity relationships (SAR). Research on analogous benzothiophene-2-carboxylate derivatives has yielded promising inhibitors for various therapeutic targets.

For instance, high-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), a target for metabolic diseases. google.com This discovery has spurred the development of other benzothiophene carboxylate derivatives with improved pharmacokinetic properties. google.com

Furthermore, synthetic programs have targeted other substitutions on the benzothiophene ring to achieve desired biological effects. Acylhydrazone derivatives of 6-chlorobenzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov The data below highlights the inhibitory potential of various substituted benzothiophene-2-carboxylic acid derivatives against different biological targets, underscoring the potential of the 6-cyano variant as a scaffold for similar drug discovery efforts.

| Compound/Derivative Class | Target | Key Research Finding | Reference |

|---|---|---|---|

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Identified as a novel allosteric BDK inhibitor with an IC₅₀ of 3.19 μM. | google.com |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Multidrug-Resistant Staphylococcus aureus | Exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL. | nih.gov |

| 4-Arylthiophene-3-carboxylic acid derivatives | Anoctamin 1 (ANO1) Chloride Channel | Optimized compounds showed potent inhibition with IC₅₀ values in the sub-micromolar range (e.g., 0.79 μM). | |

| Tetrahydro-benzothiophene derivatives | Retinoic acid receptor-related orphan receptor γt (RORγt) | Act as potent modulators for a potential drug target in inflammatory and autoimmune diseases. |

The academic trajectory for this compound is thus clearly defined by its potential as a versatile building block. Future research will likely involve its incorporation into synthetic pathways aimed at creating novel kinase inhibitors, antimicrobial agents, and modulators of other disease-relevant proteins, leveraging the unique electronic and binding properties imparted by the cyano and carboxylate groups on the robust benzothiophene scaffold.

Structure

3D Structure

Properties

IUPAC Name |

6-cyano-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2S/c11-5-6-1-2-7-4-9(10(12)13)14-8(7)3-6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCGELMNYHRYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyano 1 Benzothiophene 2 Carboxylic Acid and Analogues

Classical Approaches to Benzothiophene-2-carboxylic Acid Core Synthesis

The construction of the fundamental benzothiophene (B83047) structure is the primary challenge in synthesizing its derivatives. Classical methods have traditionally relied on cyclization reactions that form the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring.

Gewald Reaction-Based Cyclizations

The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. derpharmachemica.comwikipedia.orgorganic-chemistry.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While the classic Gewald reaction produces a 2-amino-3-carboxyester thiophene, its principles can be adapted to form the tetrahydrobenzo[b]thiophene ring system, which is a precursor to the fully aromatic benzothiophene. derpharmachemica.comresearchgate.net

The reaction generally proceeds through a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org For the synthesis of a benzothiophene precursor, a cyclohexanone (B45756) derivative can be used as the ketone component. derpharmachemica.com The resulting 2-aminotetrahydrobenzo[b]thiophene can then be aromatized and the amino group can be subsequently converted into the desired cyano group via diazotization followed by a Sandmeyer reaction.

| Reactants | Catalyst/Reagents | Product Type | Reference |

| Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., morpholine) | 2-Aminothiophene | wikipedia.org |

| Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Base | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | derpharmachemica.comresearchgate.net |

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a more direct route to the benzothiophene core. These methods often involve synthesizing an acyclic precursor that already contains the benzene ring and the atoms required for the thiophene ring, which is then closed in a subsequent step.

A common strategy is the cyclization of aryl thio-substituted precursors. For instance, arylthioacetic acids, which can be prepared from the reaction of a substituted thiophenol and chloroacetic acid, can undergo cyclization in the presence of a dehydrating agent like acetic anhydride (B1165640) to form a 3-hydroxybenzo[b]thiophene. chemicalbook.com This intermediate can then be dehydroxylated to yield the benzothiophene core. Another prominent approach involves the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) (K3Fe(CN)6) or iodine to directly afford the benzothiophene-2-carboxylic acid scaffold. chemicalbook.com

Regioselective Functionalization of the Benzothiophene System

Once the benzothiophene core is established, the next crucial phase is the regioselective introduction of the cyano and carboxylic acid functional groups at the correct positions. The inherent reactivity of the benzothiophene ring system dictates the strategies employed for this purpose. The C2 and C3 positions on the thiophene ring are the most electronically active sites. hw.ac.uk

Introduction of the Cyano Group at the 6-Position

Introducing a cyano group at the 6-position of the benzene ring portion of the molecule typically requires starting with a pre-functionalized benzene derivative or performing an electrophilic aromatic substitution on a benzothiophene that has been activated for substitution on the benzene ring.

If the benzothiophene synthesis begins with a benzene derivative already containing a suitable functional group at the para-position relative to the ring fusion site, this group can be converted to a cyano group. For example, a 6-aminobenzothiophene can undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile. Alternatively, a 6-halobenzothiophene can be subjected to a Rosenmund-von Braun reaction using copper(I) cyanide to install the cyano group.

Direct cyanation on the benzothiophene ring is challenging and often lacks regioselectivity, making the functional group interconversion approach more common and reliable for achieving the desired 6-cyano substitution.

Strategies for Carboxylic Acid Installation at the 2-Position

The 2-position of the benzothiophene ring is particularly susceptible to functionalization due to its high electron density and being the most acidic proton. hw.ac.uk This reactivity is exploited for the introduction of the carboxylic acid group.

A highly effective and common method is the metalation of the 2-position followed by carboxylation. This involves treating the benzothiophene with a strong base, such as n-butyllithium, to selectively deprotonate the C2 position. The resulting 2-lithiobenzothiophene is a potent nucleophile that readily reacts with carbon dioxide (CO2), often from dry ice, to form the corresponding 2-carboxylate salt upon acidic workup.

Another approach is Friedel-Crafts acylation. nih.gov While acylation of benzothiophene can yield a mixture of 2- and 3-substituted products, conditions can often be optimized to favor the 2-acyl derivative. The resulting 2-acylbenzothiophene can then be oxidized to the desired carboxylic acid using standard oxidizing agents.

Advanced Catalytic Syntheses

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. organic-chemistry.org These advanced methods provide powerful alternatives to classical approaches for constructing and functionalizing the benzothiophene system.

Palladium-catalyzed cross-coupling and C-H activation reactions are at the forefront of these developments. hw.ac.ukacs.org For instance, the synthesis of the benzothiophene core can be achieved through palladium-catalyzed intramolecular cyclization of suitable precursors, such as o-alkynylthioanisoles. semanticscholar.org Furthermore, palladium catalysis is instrumental in the direct C-H functionalization of the benzothiophene ring. acs.org Palladium(II) catalysts have been shown to effectively arylate the C2-position of benzothiophene 1,1-dioxides with arylboronic acids. acs.org

Similarly, copper- and iridium-catalyzed reactions have emerged as valuable tools. organic-chemistry.org Copper iodide (CuI), for example, can catalyze the annulation reaction of 2-bromo alkynylbenzenes with a sulfur source to yield 2-substituted benzothiophenes. organic-chemistry.org Gold-catalyzed reactions have also been developed for the regioselective C-H alkylation of benzothiophenes. hw.ac.uk These catalytic systems often offer milder reaction conditions and broader substrate scope compared to traditional methods. nih.gov

| Catalytic Method | Metal Catalyst | Transformation | Reference |

| C-H Arylation | Palladium(II) Acetate | C2-Arylation of benzothiophene 1,1-dioxides | acs.org |

| Thiolation Annulation | Copper(I) Iodide | Synthesis of 2-substituted benzothiophenes | organic-chemistry.org |

| Hydrogen Transfer | Iridium Complex | Synthesis of benzothiophenes from benzylic alcohols | organic-chemistry.org |

| Oxidative Cyclization | Palladium(II) Iodide | Synthesis of benzothiophene-3-carboxylic esters | acs.org |

These advanced catalytic methods represent the cutting edge of benzothiophene synthesis, enabling the rapid and efficient construction of complex derivatives like 6-cyano-1-benzothiophene-2-carboxylic acid for various scientific applications.

Transition Metal-Mediated Coupling Reactions for Benzothiophene Assembly

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways for the formation of complex molecular architectures like the benzothiophene ring system. Palladium, copper, and other transition metals are frequently employed to catalyze key bond-forming reactions, enabling the construction of the fused heterocyclic core from readily available precursors. These methods are valued for their functional group tolerance and the ability to control regioselectivity.

One prominent strategy involves the palladium-catalyzed intramolecular cyclization of appropriately substituted thiophenol derivatives. For instance, the coupling of a substituted 2-halothioanisole with a terminal alkyne via a Sonogashira reaction, followed by an intramolecular cyclization, can yield the benzothiophene skeleton. While specific examples detailing the synthesis of the 6-cyano variant via this exact route are not prevalent in readily available literature, the versatility of palladium catalysis suggests its applicability. The choice of palladium catalyst, ligands, base, and solvent are critical parameters that are often optimized to maximize the yield of the desired benzothiophene product.

Copper-catalyzed reactions also play a significant role in C-S bond formation, a crucial step in many benzothiophene syntheses. These reactions can facilitate the coupling of aryl halides with sulfur-containing nucleophiles, setting the stage for subsequent cyclization to form the thiophene ring fused to the benzene core.

Table 1: Illustrative Transition Metal-Mediated Reactions in Benzothiophene Synthesis

| Catalyst/Metal | Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| Palladium(II) complexes | Substituted 2-halothioanisole | Terminal alkyne | Sonogashira coupling / Cyclization | 2,3-Disubstituted benzothiophene |

| Copper(I) salts | Aryl halide | Sulfur nucleophile | C-S Cross-coupling | Aryl sulfide (B99878) intermediate |

| Rhodium(III) complexes | Thioether-directed arene | Alkyne | C-H activation / Annulation | Substituted benzothiophene |

C-H Activation and Carboxylation Methodologies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds. This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics, thereby streamlining synthetic sequences. In the context of this compound synthesis, C-H activation can be envisioned for the direct introduction of the carboxylic acid group at the C2 position of a pre-formed 6-cyanobenzothiophene core.

While direct C-H carboxylation of benzothiophenes using carbon dioxide as a C1 source is an area of active research, specific methodologies tailored to the 6-cyano derivative are not extensively documented. General strategies often employ transition metal catalysts, such as rhodium or palladium, in the presence of a suitable oxidant and directing group to achieve regioselective carboxylation. The carboxyl group itself can act as a directing group in some C-H functionalization reactions, although this is more relevant for functionalization of the benzene ring rather than the thiophene moiety.

Base-mediated carboxylation represents another approach, where a strong base is used to deprotonate the most acidic C-H bond, followed by quenching with carbon dioxide. For benzothiophene, the C2 proton is the most acidic, making this position susceptible to deprotonation and subsequent carboxylation. The presence of the electron-withdrawing cyano group at the 6-position would likely influence the acidity of the C-H bonds on the benzene ring, but the C2 position on the thiophene ring is expected to remain the primary site for deprotonation.

Synthesis of Substituted this compound Derivatives and Analogues

A common and effective method for the synthesis of substituted benzo[b]thiophene-2-carboxylates is the reaction of a substituted 2-fluorobenzaldehyde (B47322) with ethyl thioglycolate in the presence of a base. This approach is particularly relevant for the synthesis of analogues of the target molecule. For instance, the synthesis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has been reported, which serves as a close structural analogue to the 6-cyano derivative. nih.gov

This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by the sulfur of ethyl thioglycolate, followed by an intramolecular condensation and cyclization to form the benzothiophene ring. The resulting ethyl ester can then be hydrolyzed to the corresponding carboxylic acid. A plausible synthetic route to this compound would therefore start from 2-fluoro-4-formylbenzonitrile.

General Synthetic Scheme for 6-Substituted Benzo[b]thiophene-2-carboxylic Acids:

Step 1: Cyclization/Ester Formation: Reaction of a 4-substituted-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base such as potassium carbonate or triethylamine (B128534) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov

Step 2: Hydrolysis: Saponification of the resulting ethyl ester using a base like sodium hydroxide (B78521) in an alcohol/water mixture, followed by acidification to yield the final carboxylic acid. nih.gov

This two-step procedure has been successfully applied to produce various 6-substituted analogues, including 6-chloro and 6-fluoro derivatives, in good yields. nih.gov

Table 2: Synthesis of 6-Substituted Benzo[b]thiophene-2-carboxylic Acid Analogues nih.gov

| 6-Substituent | Starting Aldehyde | Product after Step 1 | Product after Step 2 | Overall Yield |

| Chloro | 4-Chloro-2-fluorobenzaldehyde | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | 6-Chloro-1-benzothiophene-2-carboxylic acid | High |

| Fluoro | 2,4-Difluorobenzaldehyde | Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate | 6-Fluoro-1-benzothiophene-2-carboxylic acid | Moderate |

| Trifluoromethyl | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | High |

Optimization of Reaction Conditions and Process Intensification

The efficiency and scalability of any synthetic route are critically dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, base, reaction temperature, and reaction time. For transition metal-catalyzed reactions, the selection of the appropriate ligand for the metal center can have a profound impact on the reaction's success, influencing both yield and selectivity.

In the synthesis of benzothiophene-2-carboxylates from 2-fluorobenzaldehydes, the choice of base and solvent is crucial. While triethylamine in DMSO has been used, potassium carbonate in DMF is also an effective combination. nih.gov The reaction temperature is another important factor, with temperatures around 60-80 °C often being optimal to ensure a reasonable reaction rate without promoting side reactions. nih.gov

Process intensification strategies, such as the use of flow chemistry or microwave-assisted synthesis, can offer significant advantages over traditional batch processing. These techniques can lead to reduced reaction times, improved heat and mass transfer, and enhanced safety profiles. While not specifically detailed in the literature for this compound, the application of these modern technologies could potentially lead to more efficient and scalable manufacturing processes.

Green Chemistry Principles in Benzothiophene Carboxylic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. This includes the use of less hazardous solvents, the development of catalyst systems that can be recycled, and the design of atom-economical reactions that maximize the incorporation of starting material atoms into the final product.

The direct C-H carboxylation of a 6-cyanobenzothiophene precursor with carbon dioxide would be a highly atom-economical and green approach to the target molecule, as it utilizes a renewable and non-toxic C1 source. While challenges remain in developing highly efficient and selective C-H carboxylation methods, this strategy holds significant promise for the future of sustainable chemical synthesis. The use of electrochemical methods for the synthesis of benzothiophenes under oxidant- and metal-free conditions also represents a significant advancement in green synthetic chemistry.

Reactivity and Chemical Transformations of 6 Cyano 1 Benzothiophene 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzothiophene (B83047) ring is a primary site for nucleophilic acyl substitution reactions. Key transformations include esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid group to an ester is a fundamental transformation, often achieved through Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is usually removed as it is formed. masterorganicchemistry.com

For 6-cyano-1-benzothiophene-2-carboxylic acid, reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester, methyl 6-cyano-1-benzothiophene-2-carboxylate. chemnet.com Other alcohols can be used to synthesize a variety of esters. Alternative methods for esterification that avoid strongly acidic conditions include reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. organic-chemistry.org

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 6-cyano-1-benzothiophene-2-carboxylate | chemnet.com |

| General Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Ester, Water | masterorganicchemistry.comyoutube.com |

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide bond. This transformation is crucial in medicinal chemistry as the amide linkage is a key component of many biologically active molecules. iajpr.comdiva-portal.org Direct reaction of a carboxylic acid with an amine requires high temperatures to drive off water, so the reaction is typically facilitated by activating the carboxylic acid. diva-portal.org

Common methods for activating the carboxylic acid include converting it to a more reactive species like an acid chloride (using thionyl chloride, SOCl₂) or using coupling agents. rsc.org Widely used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govajchem-a.com These reagents facilitate amide bond formation under mild conditions, offering high yields and compatibility with various functional groups. iajpr.comajchem-a.comrsc.org For instance, substituted benzothiophene carboxylic acids have been successfully converted to their corresponding amides using HATU and DIPEA (N,N-diisopropylethylamine). nih.gov

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Activating/Coupling Agent | Co-reagent/Base | Typical Conditions | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Amine | One-pot synthesis | rsc.org |

| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Room temperature | ajchem-a.com |

| HATU | N,N-Diisopropylethylamine (DIPEA) | Room temperature | nih.gov |

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. The decarboxylation of benzo[b]thiophene-2-carboxylic acids can be challenging but can be achieved under specific conditions. One method involves refluxing the acid with a strong acid like 48% hydrobromic acid. zendy.io However, the success of this method can be highly dependent on other substituents on the benzothiophene ring. zendy.io

Alternative methods include copper-quinoline catalyzed decarboxylation, which is a classic method for decarboxylating aromatic carboxylic acids. More modern approaches may involve photoredox catalysis or enzymatic pathways. researchgate.netorganic-chemistry.org For example, ferulic acid decarboxylase (Fdc1) has been shown to catalyze the decarboxylation of benzothiophene-2-carboxylic acid. researchgate.net Palladium-catalyzed protocols have also been developed that can lead to decarboxylation coupled with other transformations, such as olefination, under oxidative conditions. nih.gov

Transformations Involving the Nitrile Group

The cyano group at the 6-position is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under aqueous acidic or basic conditions. libretexts.orgchemistrysteps.combyjus.com The reaction proceeds via the formation of an amide intermediate, which can sometimes be isolated. byjus.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces the corresponding amide (6-carbamoyl-1-benzothiophene-2-carboxylic acid), which upon further heating is hydrolyzed to the carboxylic acid, resulting in benzothiophene-2,6-dicarboxylic acid. libretexts.org

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) initially forms the salt of the carboxylic acid (sodium benzothiophene-2,6-dicarboxylate) and ammonia. libretexts.org Subsequent acidification of the reaction mixture yields the dicarboxylic acid. libretexts.org

Alcoholysis, the reaction with an alcohol, can also occur under acidic conditions to produce an ester, though hydrolysis is more common in the presence of water.

The nitrile group's carbon-nitrogen triple bond can be reduced to an amine or an aldehyde. libretexts.orgyoutube.com

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile group to a primary amine, yielding (6-(aminomethyl)-1-benzothiophene-2-yl)methanol, as the carboxylic acid would also be reduced. libretexts.orgorganic-chemistry.org To selectively reduce the nitrile, the carboxylic acid would first need to be protected, for instance, as an ester.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup. youtube.com

The nitrile group can also participate as a 2π component in cycloaddition reactions. mit.edu Although unactivated nitriles are generally poor dienophiles or enophiles, intramolecular cycloadditions can be effective. nih.gov The cyano group of this compound could potentially undergo [3+2] cycloaddition with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings (isoxazoles or tetrazoles, respectively), adding further structural diversity to the benzothiophene scaffold. mdpi.commdpi.com

Table 3: Summary of Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic acid (via amide) | chemistrysteps.comlibretexts.org |

| Reduction (complete) | LiAlH₄ or H₂/Catalyst | Primary amine | libretexts.orgorganic-chemistry.org |

| Reduction (partial) | DIBAL-H, then H₂O | Aldehyde | youtube.com |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzothiophene Core

The reactivity of the benzothiophene nucleus in this compound towards aromatic substitution is significantly influenced by the electronic properties of the existing cyano and carboxylic acid substituents. These groups modulate the electron density of the bicyclic ring system, thereby directing the regioselectivity of incoming electrophiles and influencing the feasibility of nucleophilic substitution reactions.

Electronic Directing Effects of Existing Substituents

The benzothiophene ring system is generally susceptible to electrophilic attack. researchgate.net In the case of this compound, the two substituents exert opposing electronic effects that guide the position of further functionalization.

The carboxylic acid group at the C-2 position is an electron-withdrawing group and therefore deactivating towards electrophilic aromatic substitution. libretexts.org Its primary directing influence is on the thiophene (B33073) ring. Studies on benzothiophene-2-carboxylic acid have shown that electrophilic substitution, such as nitration, occurs at various positions, indicating a complex interplay of electronic and steric factors. rsc.org

The cyano group at the C-6 position is also a strongly deactivating, electron-withdrawing group. youtube.com Such groups typically direct incoming electrophiles to the meta positions relative to themselves. youtube.com In the context of the benzothiophene ring, this would influence substitution on the benzene (B151609) portion of the molecule.

Considering the combined effects, the thiophene ring is deactivated by the C-2 carboxylic acid, while the benzene ring is deactivated by the C-6 cyano group. Electrophilic attack is therefore expected to be challenging and require harsh reaction conditions. The position of substitution will be determined by the relative deactivating strengths of the two groups and the specific electrophile used. For the benzene ring, positions C-4 and C-7 are ortho to the sulfur atom and C-5 is meta to the C-6 cyano group. For the thiophene ring, the C-3 position is adjacent to the carboxylic acid.

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic systems. However, the presence of strong electron-withdrawing groups, such as the cyano group, can facilitate such reactions, particularly on the benzene ring of the benzothiophene core.

Halogenation and Nitration Studies

Specific studies on the halogenation and nitration of this compound are not extensively documented. However, research on closely related benzothiophene derivatives provides valuable insights into the expected reactivity.

Halogenation: Palladium-catalyzed C-H halogenation has been successfully applied to heteroaromatic carboxylic acids, including benzothiophene-2-carboxylic acid. acs.org This methodology often directs halogenation to the position ortho to the carboxylic acid directing group. acs.org For this compound, this would suggest that halogenation would likely occur at the C-3 position. The reaction conditions for such transformations typically involve a palladium catalyst, a suitable halogen source (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS)), and a ligand in an appropriate solvent at elevated temperatures. acs.org

Nitration: The nitration of benzothiophene-2-carboxylic acid has been investigated under various conditions, yielding a mixture of isomers. rsc.org When nitrated in a mixture of sulfuric acid and acetic acid, substitution occurs at the C-3, C-4, C-6, and C-7 positions. rsc.org The presence of a deactivating cyano group at the C-6 position in the target molecule would likely disfavor substitution at adjacent positions and further deactivate the entire ring system, making nitration even more challenging. Nitration of 3-nitrobenzo[b]thiophene (B90674) has shown that substitution occurs on the benzene ring at the 4-, 5-, 6-, and 7-positions, with a preference for the 6-position. rsc.org This suggests that even with a deactivating group on the thiophene ring, the benzene ring can be functionalized.

| Reaction | Typical Reagents | Expected Major Product(s) for this compound | Reference for Analogue |

| Halogenation | Pd(OAc)₂, Ligand, NXS (X = Cl, Br, I) | 3-Halo-6-cyano-1-benzothiophene-2-carboxylic acid | acs.org |

| Nitration | HNO₃, H₂SO₄ | Mixture of isomers, likely with substitution on the benzene ring (e.g., C-4, C-7) | rsc.org |

Organometallic Reactions and Cross-Coupling Strategies

The carboxylic acid and the potential for introducing a halogen onto the benzothiophene core of this compound open up possibilities for a variety of organometallic reactions and cross-coupling strategies. These methods are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura , Heck , and Sonogashira reactions are widely used to functionalize aromatic systems. rsc.orgacs.orgsouthern.eduresearchgate.net For these reactions to be applied to this compound, the molecule would typically first be halogenated, as described in section 3.3.2. The resulting halo-substituted derivative could then be coupled with a variety of partners.

Suzuki-Miyaura Coupling: A halogenated derivative of the title compound could be coupled with boronic acids or esters to introduce new aryl or vinyl substituents. researchgate.netmdpi.com Decarboxylative Suzuki-Miyaura couplings of aromatic carboxylic acids have also been developed, offering a more direct route for functionalization. rsc.org

Heck Coupling: The reaction of a halogenated this compound with an alkene under palladium catalysis would lead to the formation of an alkenyl-substituted product. nih.govwikipedia.org

Sonogashira Coupling: This reaction would involve the coupling of a halogenated derivative with a terminal alkyne to introduce an alkynyl moiety. scispace.com

The carboxylic acid group itself can be a handle for certain transformations. For instance, decarboxylative cross-coupling reactions have emerged as a powerful synthetic tool. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Potential Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | Aryl-substituted benzothiophene |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted benzothiophene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted benzothiophene |

Ring Modification and Rearrangement Studies

While specific studies on the ring modification and rearrangement of this compound are scarce, the benzothiophene scaffold can undergo various transformations.

One notable reaction is the Pummerer rearrangement of benzothiophene S-oxides. This reaction can be used to achieve C3-functionalization of the benzothiophene core. nih.gov The sulfur atom of the benzothiophene can be oxidized to a sulfoxide (B87167), which upon treatment with an activating agent like trifluoroacetic anhydride (B1165640), can rearrange to provide a platform for introducing substituents at the C-3 position. nih.govresearchgate.net

Skeletal rearrangements of the benzothiophene ring system have also been reported, for instance, through electrochemical selenium-promoted selenocyclization followed by a Wagner-Meerwein rearrangement . nih.gov Such reactions fundamentally alter the connectivity of the bicyclic core.

Ring-closing metathesis (RCM) is a powerful technique for the synthesis of cyclic structures. organic-chemistry.orgwikipedia.org While not a direct modification of the aromatic core, RCM could be employed on derivatives of this compound bearing two terminal alkene chains to construct larger ring systems fused to the benzothiophene scaffold.

It is important to note that the specific substitution pattern of this compound, with its two deactivating groups, may influence the feasibility and outcome of these more complex transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-cyano-1-benzothiophene-2-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene (B83047) ring system and the acidic proton of the carboxylic acid group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups, as well as the anisotropic effects of the fused ring system. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy: ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the quaternary carbons of the cyano and carboxylic acid groups, the carbons of the benzothiophene core, and the carbon atoms of the fused benzene (B151609) ring. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Proton Type | Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 |

| Carboxylic Acid OH | > 10 (broad) |

Note: The above data are estimations based on typical chemical shifts for similar functional groups and aromatic systems. Actual experimental values may vary.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the aromatic spin systems of the benzothiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the positions of the cyano and carboxylic acid groups by showing correlations from the aromatic protons to the quaternary carbons of these functional groups and the carbons of the fused ring system.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) in negative ion mode would be a suitable technique, given the acidic nature of the carboxylic acid group. A patent document reports a positive ion electrospray mass spectrometry (ESIpos) result, showing a peak at m/z = 222 (M+H)⁺, which corresponds to the protonated molecule of a compound with the chemical formula C₁₀H₅NO₂S. google.com This confirms the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₁₀H₅NO₂S. Analysis of the fragmentation pattern in the mass spectrum can offer further structural insights. Key fragmentation pathways for this molecule might include the loss of CO₂ from the carboxylic acid group, loss of the cyano group, and fragmentation of the benzothiophene ring system.

| Mass Spectrometry Data | |

| Technique | Observed m/z |

| ESI-MS (+) | 222 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and cyano groups.

| Expected IR Absorption Bands | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 |

| C≡N stretch (Cyano) | 2230 - 2210 |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The sharp, intense C≡N stretching absorption is characteristic of the nitrile functional group. The strong C=O stretching frequency confirms the presence of the carbonyl group in the carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The benzothiophene ring system, being an extended aromatic chromophore, is expected to exhibit strong absorption in the UV region. The presence of the electron-withdrawing cyano and carboxylic acid groups can influence the position and intensity of the absorption maxima (λ_max). The UV-Vis spectrum would be characterized by π → π* transitions associated with the conjugated benzothiophene system.

Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, LC-MS)

The purity and separation of this compound and related compounds are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. These methods offer high resolution and sensitivity for the quantification of the main compound and the detection of any impurities.

While specific, detailed chromatographic methods for this compound are not extensively documented in publicly available literature, general methodologies for related benzothiophene carboxylic acids and other carboxylic acids can be adapted. The polarity of the carboxylic acid group and the aromatic benzothiophene core dictates the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of this nature. A non-polar stationary phase, such as C18 or C8, is typically used in conjunction with a polar mobile phase.

A typical HPLC method for the analysis of a benzothiophene carboxylic acid derivative might involve a C18 column with gradient elution. The mobile phase often consists of a mixture of an aqueous component (such as water with an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid and improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol).

Table 1: Illustrative HPLC Parameters for Analysis of Benzothiophene Carboxylic Acid Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table is interactive. You can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for identifying unknown impurities and degradation products. For carboxylic acids, electrospray ionization (ESI) in negative ion mode is often employed, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. researchgate.net

The choice of mobile phase is critical in LC-MS to ensure compatibility with the ionization source. Volatile buffers and acid modifiers, such as formic acid or acetic acid, are preferred over non-volatile ones like phosphate (B84403) buffers.

Table 2: Representative LC-MS Parameters for Carboxylic Acid Analysis

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient tailored to sample |

| Flow Rate | 0.3 mL/min |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | ESI Negative |

| Scan Range | m/z 50-1000 |

This table is interactive. You can sort and filter the data.

Recent advancements in LC-MS methodologies for the analysis of carboxylic acids focus on derivatization to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency. nih.govmdpi.com While not specifically reported for this compound, such strategies could be applicable to overcome analytical challenges.

The development of a robust and reliable chromatographic method is essential for the quality control and characterization of this compound, ensuring its suitability for its intended applications.

Computational and Theoretical Chemistry of 6 Cyano 1 Benzothiophene 2 Carboxylic Acid

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

For 6-Cyano-1-benzothiophene-2-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich benzothiophene (B83047) ring system. Conversely, the LUMO is anticipated to be distributed over the entire molecule but with significant contributions from the strongly electron-withdrawing cyano and carboxylic acid groups. The introduction of the cyano group at the 6-position is predicted to lower the energy of the LUMO more significantly than the HOMO, resulting in a smaller HOMO-LUMO gap compared to the unsubstituted 1-benzothiophene-2-carboxylic acid. A smaller energy gap indicates lower kinetic stability and higher chemical reactivity. beilstein-journals.org It also suggests that the molecule will absorb light at longer wavelengths (a red shift) in its UV-Visible spectrum.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Implication |

|---|---|---|---|---|

| 1-Benzothiophene-2-carboxylic acid | -6.5 | -1.5 | 5.0 | Higher Kinetic Stability |

| This compound | -6.8 | -2.2 | 4.6 | Higher Chemical Reactivity |

Note: The values in the table are hypothetical and for illustrative purposes to show the expected effect of the cyano group.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. walisongo.ac.idresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red or yellow) and positive electrostatic potential (electron-poor, typically colored blue). mdpi.comresearchgate.net

In the MEP map of this compound, the most negative potential is expected to be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These regions are susceptible to electrophilic attack. The most positive potential would be located on the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation and interaction with nucleophiles. The electron-withdrawing nature of both substituents would also create a relatively positive potential on the aromatic rings, making them less susceptible to electrophilic substitution compared to unsubstituted benzothiophene.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. For this compound, theoretical methods can be used to study various reactions, such as esterification, amidation, or electrophilic/nucleophilic additions.

This analysis involves identifying all stationary points, including reactants, intermediates, products, and, most importantly, transition states (TS). A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom (a first-order saddle point). By calculating the energies of these species, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For example, a computational study could model the mechanism of amide formation by reacting the carboxylic acid with an amine, identifying the transition state for the nucleophilic attack and subsequent dehydration steps. mdpi.com Such studies provide invaluable, atomistic-level detail that is often difficult to obtain through experimental means alone.

Computational Pathways for Synthetic Steps

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of synthetic reactions. For a molecule like this compound, several synthetic routes can be envisaged, and computational modeling can help identify the most plausible pathways.

One common route to the benzothiophene core involves the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.gov Computational models of this process would involve locating the transition state for the intramolecular attack of the alkyne on the sulfur electrophile. DFT calculations can map the potential energy surface of this reaction, identifying key intermediates and transition states. The calculations would typically be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) to accurately describe the electronic structure and geometry of the involved species. nih.govresearchgate.net

Another potential synthetic approach is the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes. acs.org Computational studies can model the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. These calculations can help in understanding the role of the catalyst, the ligands, and the reaction conditions, providing a detailed picture of the reaction mechanism at a molecular level.

The introduction of the cyano and carboxylic acid groups can also be modeled. For instance, the mechanism of cyanation of a benzothiophene precursor could be investigated computationally to understand the regioselectivity and reaction kinetics. Similarly, the oxidation or carboxylation step to form the 2-carboxylic acid can be studied to optimize reaction conditions and yields.

Energetic Profiles of Key Transformations

For the synthesis of this compound, the cyclization step to form the benzothiophene ring is crucial. DFT calculations can provide the activation energy for this transformation. For example, studies on the pyrolysis of benzothiophene have used DFT to determine the energy barriers for different decomposition pathways. researchgate.netnih.gov A similar approach can be applied to its synthesis. The energy profile for a hypothetical electrophilic cyclization is illustrated in the table below.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (o-alkynyl thioanisole (B89551) + electrophile) | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +25.5 | Electrophilic attack and cyclization |

| 3 | Intermediate 1 | +5.2 | Cyclized cationic intermediate |

| 4 | Transition State 2 (TS2) | +15.8 | Deprotonation/rearrangement |

| 5 | Product (Benzothiophene core) | -10.3 | Formation of the aromatic ring |

This table presents hypothetical data for illustrative purposes based on typical values for similar organic reactions.

These energetic profiles are invaluable for comparing different proposed mechanisms and for understanding the factors that control the reaction's efficiency and selectivity. For instance, comparing the energy barriers for the formation of different regioisomers can explain the observed product distribution. researchgate.net

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules. For this compound, MD simulations can provide insights into the flexibility of the carboxylic acid group and its interactions with the solvent or a biological receptor. cwu.edu

A typical MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces on each atom over time using a classical force field. The trajectory of the atoms provides a detailed view of the molecule's motion and conformational changes.

Key parameters that can be analyzed from MD simulations include:

Dihedral Angle Distributions: The orientation of the carboxylic acid group relative to the benzothiophene ring is a key conformational feature. The distribution of the C(3)-C(2)-C(O)-O(H) dihedral angle can reveal the most populated conformations.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's coordinates from a reference structure, indicating its structural stability over time.

Radial Distribution Functions (RDFs): RDFs can be calculated between atoms of the molecule and solvent molecules to understand the solvation shell and specific interactions like hydrogen bonding.

A theoretical study on the monomeric and dimeric structures of the parent compound, 1-benzothiophene-2-carboxylic acid, has been carried out using DFT, showing the stability of its crystalline structure arises from hydrogen bonding interactions. nih.govnih.gov MD simulations can extend this understanding to the dynamic behavior in solution.

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Dihedral Angle (C3-C2-C=O) | Rotation of the carboxylic acid group | Preferred orientation, rotational barriers |

| RMSD of backbone | Structural stability of the benzothiophene ring | Rigidity of the core structure |

| Hydrogen Bonds | Interactions with solvent or other molecules | Solvation patterns, potential for dimerization |

| Radius of Gyration | Compactness of the molecule | Changes in overall shape |

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. nih.gov For derivatives of this compound, QSPR modeling can be used to predict various physicochemical properties such as solubility, melting point, or electronic properties.

The development of a QSPR model involves several steps:

Dataset Preparation: A set of benzothiophene derivatives with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including steric, electronic, topological, and thermodynamic properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Numerous QSAR studies have been conducted on benzothiophene derivatives to model their anticancer, antimicrobial, and enzyme inhibitory activities. researchgate.netresearchgate.netnih.gov These studies have identified key molecular features that are important for biological activity. For example, a QSAR study on benzothiophene derivatives as anticancer agents revealed that steric and electrostatic interactions, as well as specific electro-topological parameters, are crucial for their activity. researchgate.net

| Descriptor Type | Example Descriptor | Property Influenced |

|---|---|---|

| Electronic | HOMO/LUMO energies | Reactivity, electronic spectra |

| Steric | Molar Refractivity (MR) | Binding affinity, solubility |

| Topological | Wiener Index | Boiling point, viscosity |

| Thermodynamic | LogP | Lipophilicity, membrane permeability |

This table provides examples of descriptor types and the properties they can be used to model in a QSPR study.

By applying QSPR modeling to derivatives of this compound, it is possible to rationally design new compounds with optimized properties for specific applications, be it in materials science or medicinal chemistry.

Advanced Materials Science Applications and Functionalization Strategies

Integration into Organic Electronic and Optoelectronic Materials

The benzothiophene (B83047) moiety is a well-established building block in the field of organic electronics due to its rigid, planar structure and good charge transport characteristics. researchgate.netmdpi.com The strategic placement of cyano and carboxylic acid groups on this core allows for fine-tuning of its electronic properties and enables its integration into more complex molecular and polymeric systems.

Conjugated polymers and oligomers are the cornerstone of many organic electronic devices. The benzothiophene unit, and its derivatives, are frequently incorporated into these materials to enhance their performance. mdpi.comicp.ac.ru The 6-Cyano-1-benzothiophene-2-carboxylic acid molecule can serve as a monomer in the synthesis of such polymers.

The introduction of the carboxylic acid group allows for post-polymerization modification, which can be used to alter the polymer's solubility and electronic properties. d-nb.info The electron-withdrawing nature of the cyano group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. This tuning of frontier molecular orbitals is critical for optimizing charge injection and transport in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Research on related polythiophene derivatives has shown that the incorporation of functional groups like carboxylic acids can significantly influence the material's properties and performance in applications such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). d-nb.info

Small molecules based on fused thiophene (B33073) rings, such as benzothiophene, are actively researched for their high charge carrier mobility. researchgate.netnankai.edu.cnnih.gov The compound this compound can be utilized as a core structure or a key intermediate in the synthesis of small molecules designed for efficient charge transport.

In the design of donor materials for organic solar cells (OSCs) and hole transport materials (HTMs) for perovskite solar cells (PSCs), bithieno thiophene-based small molecules have been theoretically studied. nih.gov The inclusion of electron-withdrawing groups, such as the cyano group, is a key strategy to modulate the optoelectronic properties. Computational studies on related structures have shown that cyano-containing acceptor moieties can lower the band gap and influence charge mobility. nih.govresearchgate.net For instance, theoretical investigations of bithieno thiophene-based molecules revealed that a derivative with a cyano-containing acceptor moiety exhibited the lowest energy gap and a high dipole moment, suggesting its potential for efficient charge separation. nih.gov

Table 1: Theoretical Optoelectronic Properties of a Related Bithieno Thiophene-Based Small Molecule (MPAM12)

| Property | Value |

|---|---|

| Max Wavelength (λmax) | 639 nm (in DCM) |

| Energy Gap (Eg) | 1.78 eV |

| Dipole Moment | 20.74 D (in solvent) |

Data derived from a computational study on a related small molecule for solar cell applications. nih.gov

Application in Organic Photovoltaics and Dye-Sensitized Solar Cells (DSSCs)

The structural features of this compound make it highly relevant for photovoltaic applications, particularly in the design of sensitizers for DSSCs. In a typical DSSC, a dye sensitizer (B1316253) absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂). nih.gov

The carboxylic acid group is one of the most effective and widely used anchoring groups for attaching dye molecules to the TiO₂ surface. nih.govresearchgate.net This anchor facilitates a strong electronic coupling between the dye's LUMO and the semiconductor's conduction band, which is essential for efficient electron injection. nih.govresearchgate.net

Table 2: Photovoltaic Performance of DSSCs with Related Benzothieno[3,2-b]benzothiophene Dyes

| Dye | Jsc (mA cm⁻²) | Voc (mV) | FF | η (%) |

|---|---|---|---|---|

| Dye 19 | 10.95 | 723 | 0.69 | 5.48 |

| Dye 20 | 12.06 | 733 | 0.70 | 6.19 |

| Dye 21 | 12.28 | 720 | 0.69 | 6.09 |

Performance data for D-π-A dyes where BTBT serves as the π-bridge and cyanoacrylic acid is the acceptor/anchor. nih.gov

Theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the performance of new dye sensitizers. researchgate.net These calculations can provide insights into key parameters like the light-harvesting efficiency (LHE), the electron injection driving force (ΔG_inject), and the dye regeneration driving force (ΔG_reg). researchgate.net

For a dye to be effective, its LUMO energy level must be higher than the conduction band edge of the semiconductor to ensure a sufficient driving force for electron injection. researchgate.net The HOMO level must be lower than the redox potential of the electrolyte for efficient dye regeneration. researchgate.net

Theoretical studies on dyes containing cyano groups in the anchoring moiety have investigated their influence on adsorption stability and photovoltaic properties. nih.gov While the cyano group can increase adsorption stability, its effect on electron injection can vary depending on its binding configuration with the semiconductor surface. nih.gov Calculations on coumarin-based dyes with carboxylic and cyanoacrylic acid anchors have shown that the presence of the cyano group can lead to a smaller band gap and a larger absorption region, which are beneficial for light harvesting. researchgate.net

Table 3: Key Calculated Parameters for a Designed Coumarin-Based Dye (C6N) with a Cyanoacrylic Acid Anchor

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.73 |

| ELUMO | -2.99 |

| Energy Gap (Eg) | 2.74 |

| ΔG_inject | -1.75 |

| ΔG_reg | 0.99 |

Data from a DFT/TD-DFT study on a D-π-A dye designed for DSSC applications. researchgate.net

Development of Fluorescent and Luminescent Materials

The benzothiophene scaffold is known to be a component of fluorescent and luminescent materials. researchgate.netnih.gov Its rigid and planar structure can lead to high fluorescence quantum yields. The incorporation of functional groups provides a route to tune the photophysical properties, such as absorption and emission wavelengths.

Research on benzothiophene boronic acid derivatives has demonstrated their utility as fluorescent reporters, capable of dual fluorescent emission under physiological pH conditions. nih.gov Similarly, aminocyanothiophene derivatives have been synthesized and studied for their fluorescence properties, with potential applications as bioimaging probes. sci-hub.sesci-hub.se These studies indicate that the combination of a thiophene-based core with a cyano group can yield molecules with interesting photophysical behaviors. sci-hub.seresearchgate.net The this compound structure, therefore, represents a promising platform for the rational design of new fluorescent dyes and luminescent materials for a range of applications, from biological sensing to OLEDs.

Modulation of Photophysical Properties through Structural Modification

The photophysical properties of this compound are intrinsically linked to its molecular structure, which features an electron-rich benzothiophene core and electron-withdrawing cyano and carboxylic acid groups. This inherent donor-π-acceptor character is a foundational element for tuning its light absorption and emission characteristics. Structural modifications offer a powerful strategy to modulate these properties for specific applications in materials science.

One effective approach is the chemical oxidation of the thienyl sulfur atom within the benzothiophene ring system. This transformation converts the electron-donating sulfide (B99878) into an electron-accepting sulfone, which can significantly alter the electronic structure of the molecule. mdpi.com Studies on related benzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) derivatives have shown that such oxidation can lead to dramatically enhanced emission properties, with some oxidized forms exhibiting fluorescence quantum yields approaching 99%. mdpi.com This strategy could be applied to this compound to shift its emission wavelengths and improve luminescence efficiency.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with significant donor-π-acceptor (D-π-A) characteristics are prime candidates for non-linear optical (NLO) materials, which have applications in optical switching, data storage, and frequency conversion. nih.gov The structure of this compound, featuring the benzothiophene moiety as a π-conjugated bridge and the cyano group as a potent electron acceptor, is well-suited for exhibiting NLO properties.

Computational studies, primarily using density functional theory (DFT), have become instrumental in predicting and understanding the NLO response of organic chromophores. rsc.orgnih.gov Research on related thiophene-containing systems has demonstrated that the presence of a cyano group as an acceptor can produce a considerable red-shift in the absorption maximum and significantly enhance the molecular quadratic hyperpolarizability (β), a key measure of second-order NLO activity. worldscientific.com The benzothiophene core acts as an effective π-spacer that facilitates charge transfer from the donor part of the molecule to the acceptor end, a crucial factor for a large NLO response. rsc.org

Theoretical investigations into similar heterocyclic compounds show that structural modifications, such as extending the π-conjugation or incorporating stronger donor/acceptor groups, can dramatically increase NLO values. rsc.orgfrontiersin.org For benzothiophene-based chromophores, DFT calculations have revealed high hyperpolarizability values, indicating their potential for use in advanced NLO devices. rsc.org The combination of the electron-withdrawing cyano group and the polarizable benzothiophene system in this compound suggests it is a promising platform for developing new NLO materials.

| Compound Class | NLO Property | Reported Value | Method | Reference |

|---|---|---|---|---|

| Pyreno-based Chromophore with Benzothiophene Acceptor (PYFD2) | First Hyperpolarizability (βtot) | 2.376 × 10-28 esu | DFT | rsc.org |

| Non-Fullerene Acceptor Derivative (MSTD7) | First Hyperpolarizability (βtotal) | 13.44 × 10-27 esu | DFT | nih.gov |

| Non-Fullerene Acceptor Derivative (MSTD7) | Linear Polarizability (⟨α⟩) | 3.485 × 10-22 esu | DFT | nih.gov |

| Polymer Film with Diacetylene Chromophore | Second-Order NLO Susceptibility (χzzz(2)) | 280 ± 10 pm V-1 | Maker Fringes | mdpi.com |

Functionalization for Supramolecular Assemblies and Nanomaterials

Self-Assembly Strategies Based on Hydrogen Bonding and π-Stacking

The formation of ordered, functional architectures through molecular self-assembly is a cornerstone of nanoscience. This compound possesses key structural features that enable its participation in directed self-assembly processes, primarily driven by hydrogen bonding and π-stacking interactions. rsc.org

The carboxylic acid group is a powerful and highly directional hydrogen-bonding motif. nih.gov It can readily form robust hydrogen-bonded dimers with neighboring molecules, a common structural feature observed in the solid state of carboxylic acids. mdpi.com Studies on simpler analogs like thiophene-2-carboxylic acid (TCA) have shown a high propensity to form such dimers. nih.gov This predictable interaction can serve as the primary "glue" to link molecules into one-dimensional chains or discrete dimeric units, which can then organize into more complex structures.

Complementing the hydrogen bonding is the role of the planar, aromatic benzothiophene core. This extended π-system facilitates intermolecular π-π stacking interactions, which are crucial for organizing the molecules into columnar or lamellar structures. researchgate.net The combination of hydrogen bonding and π-stacking can lead to hierarchical self-assembly, where hydrogen-bonded chains further organize via π-stacking to create well-defined two- or three-dimensional networks. rsc.org The cyano group can also contribute to the stability of these assemblies through dipole-dipole interactions or by participating in lone pair-π interactions. researchgate.net By functionalizing the core molecule, for example by attaching peptide sequences, more complex self-assembling systems like supramolecular hydrogels can be designed. rsc.org

Interfacing with Inorganic Materials for Hybrid Systems

The creation of organic-inorganic hybrid nanomaterials allows for the combination of distinct properties from different material classes, leading to synergistic functionalities. mdpi.com this compound is an excellent candidate for the organic component in such hybrids due to its carboxylic acid group, which can act as a robust anchoring group to bind to the surface of various inorganic materials. mdpi.com

The carboxylic acid moiety can covalently link to the surface of metal oxide nanoparticles, such as titanium dioxide (TiO₂) or iron oxide (Fe₃O₄), through chemisorption. mdpi.comnih.gov This process typically involves the formation of a coordinate or covalent bond between the carboxylate group and metal atoms on the nanoparticle surface. This functionalization strategy is widely used to modify the surface properties of inorganic materials, rendering them dispersible in organic solvents or introducing new electronic or optical functionalities. nih.gov

By tethering this compound to the surface of semiconductor nanocrystals (quantum dots) or metal nanoparticles (e.g., gold), hybrid systems can be developed for applications in sensing, photocatalysis, or optoelectronics. nih.gov The benzothiophene derivative can act as a photosensitizer, absorbing light and transferring energy or charge to the inorganic core, or its NLO properties could be combined with the plasmonic features of metal nanoparticles. This "grafting-to" approach provides a versatile pathway to design sophisticated hybrid materials with tailored properties for advanced technological applications. mdpi.com

Future Research Directions and Emerging Paradigms for 6 Cyano 1 Benzothiophene 2 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of benzothiophene (B83047) derivatives has evolved significantly, moving towards more efficient and environmentally benign methodologies. benthamdirect.comresearchgate.net Future research on 6-Cyano-1-benzothiophene-2-carboxylic acid is likely to focus on optimizing its production through innovative catalytic systems and reaction designs.

Key areas for development include: